molecular formula C11H22N2O2S B8248508 tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate

tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate

Cat. No.: B8248508
M. Wt: 246.37 g/mol
InChI Key: MMMJEWCHDFVWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate (CAS 1262409-21-1) is a high-value chemical intermediate specifically designed for research and development in pharmaceutical chemistry. This compound, characterized by a tetrahydrothiopyran scaffold bearing both aminomethyl and Boc-protected carbamate functional groups, is a versatile building block for constructing more complex molecules. Its primary application lies in the synthesis of novel active pharmaceutical ingredients (APIs) and other advanced intermediates, serving as a key precursor in medicinal chemistry efforts such as drug discovery and optimization programs . The compound is supplied as a white to off-white powder with a typical purity of 98% or higher . It has a molecular formula of C 11 H 22 N 2 O 2 S and a molecular weight of 246.37 g/mol . Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Key Specifications: - CAS Number: 1262409-21-1 - Molecular Formula: C 11 H 22 N 2 O 2 S - Molecular Weight: 246.37 g/mol - Purity: ≥98% - Appearance: White Powder Proper storage is essential for maintaining stability. This compound should be stored in a well-closed container, protected from light, and kept in a cool, dry place . As with all chemicals of this nature, safety data sheets (SDS) should be consulted prior to use. While this specific carbamate is a research intermediate, researchers should be aware that some classes of carbamate compounds are known to exhibit toxicity through acetylcholinesterase inhibition and require careful handling .

Properties

IUPAC Name

tert-butyl N-[(4-aminothian-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-10(2,3)15-9(14)13-8-11(12)4-6-16-7-5-11/h4-8,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMJEWCHDFVWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCSCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminotetrahydrothiopyran-4-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Dipeptidyl Peptidase-IV Inhibition

Tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate has been identified as a potent inhibitor of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism and immune response modulation. Inhibition of DPP-4 is particularly relevant for the treatment of Type 2 diabetes, as it enhances insulin secretion and lowers blood glucose levels.

Mechanism of Action :
The compound interacts with the active site of DPP-4, leading to inhibition of its enzymatic activity. This interaction is crucial for understanding its pharmacodynamics and optimizing its efficacy as a therapeutic agent.

2. Anti-inflammatory and Anti-cancer Properties

Research indicates that compounds with similar structures to this compound exhibit potential anti-inflammatory and anti-cancer activities. These properties are attributed to their ability to modulate various biochemical pathways, which can lead to reduced inflammation and inhibited cancer cell proliferation.

Biological Research Applications

1. Enzyme Interaction Studies

In biological research, this compound serves as a substrate or inhibitor in enzymatic reactions, allowing scientists to study enzyme interactions and protein modifications. Its unique structure makes it an excellent candidate for exploring the mechanisms of enzyme inhibition.

2. Drug Development

The compound is being investigated for its role in drug development, particularly in designing novel pharmaceuticals targeting metabolic disorders and inflammatory diseases. Its structural characteristics enable the synthesis of more complex molecules that may have enhanced therapeutic effects.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and advanced materials. It plays a role in developing new catalysts and polymers, showcasing its versatility beyond medicinal applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

tert-Butyl N-[(3R,4R)-3-Aminotetrahydropyran-4-yl]carbamate

Structural Differences :

  • Ring heteroatom : Oxygen (tetrahydropyran) vs. sulfur (tetrahydrothiopyran).
  • Substituent positions: Amino group at the 3-position vs. 4-position in the target compound.
  • Stereochemistry : (3R,4R) configuration specified.

Functional Implications :

  • Stereochemical influence : The (3R,4R) configuration in the tetrahydropyran analog could affect binding specificity in chiral environments, such as enzyme active sites .

tert-Butyl 4-Methylpyridin-2-ylcarbamate

Structural Differences :

  • Ring system : Aromatic pyridine vs. saturated tetrahydrothiopyran.
  • Substituents: Carbamate attached directly to pyridine nitrogen; lacks the methyl-amino-thiopyran moiety.

Functional Implications :

  • Aromaticity : The pyridine ring enables π-π stacking interactions, advantageous in drug design for targeting aromatic residues in proteins.
  • Reactivity : The electron-deficient pyridine nitrogen may influence carbamate stability under acidic or basic conditions compared to the aliphatic amine in the target compound .

tert-Butyl N-(4-Cyanooxan-4-yl)carbamate

Structural Differences :

  • Substituent: Cyano (-CN) group vs. amine (-NH₂) on the oxane (tetrahydropyran) ring.
  • Heteroatom : Oxygen in oxane vs. sulfur in thiopyran.

Functional Implications :

  • Biological activity: The amino group in the target compound may enhance solubility or serve as a site for further functionalization in drug synthesis .

Cyclopentyl Carbamates (e.g., tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate)

Structural Differences :

  • Ring size : Five-membered cyclopentyl vs. six-membered tetrahydrothiopyran.
  • Substituents: Hydroxy (-OH) vs. amino (-NH₂) group.

Functional Implications :

  • Hydrogen bonding: The hydroxy group in cyclopentyl analogs may enhance crystallinity or solubility compared to the amino group .

Key Research Findings

  • Synthetic Utility : Sulfur-containing carbamates like the target compound are often preferred in metal-catalyzed cross-coupling reactions due to sulfur’s ability to stabilize transition states .
  • Biological Relevance: Amino-substituted heterocycles (e.g., pyridine, thiopyran) are common in kinase inhibitors, where electronic and steric properties dictate binding affinity .
  • Stability Considerations : Carbamates with electron-donating groups (e.g., -NH₂) exhibit slower hydrolysis rates compared to those with electron-withdrawing substituents (e.g., -CN) .

Biological Activity

Tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10_{10}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 73874-95-0
  • Synonyms : tert-butyl (4-aminotetrahydrothiopyran-4-yl)methylcarbamate

Research indicates that this compound exhibits various biological activities, primarily through its interaction with enzymatic pathways. One notable mechanism is its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is crucial in the management of Type 2 diabetes mellitus by enhancing insulin secretion and lowering blood glucose levels.

Biological Activity

  • DPP-IV Inhibition : The compound has been shown to effectively inhibit DPP-IV, an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate insulin secretion.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated a reduction in cell death in astrocytes treated with Aβ when co-treated with the compound.
  • Antioxidant Properties : Although the antioxidant capacity is not as pronounced as its inhibitory effects on DPP-IV, some studies suggest that it may possess moderate antioxidant activity, potentially contributing to its neuroprotective effects.

In Vitro Studies

A study conducted on astrocyte cultures treated with Aβ 1-42 showed that the presence of this compound improved cell viability significantly compared to controls treated solely with Aβ. The results indicated:

TreatmentCell Viability (%)
Aβ 1-42 alone43.78 ± 7.17
Aβ 1-42 + Compound62.98 ± 4.92

This suggests that the compound offers a protective effect against Aβ-induced toxicity, although further investigation is needed to elucidate the precise mechanisms involved.

In Vivo Studies

In vivo experiments utilizing scopolamine-induced models of Alzheimer's disease demonstrated that while the compound reduced Aβ levels and β-secretase activity, it did not achieve statistically significant results compared to established treatments like galantamine. This raises questions about its bioavailability and efficacy in systemic applications.

Q & A

Q. What protocols validate the absence of racemization in chiral carbamate derivatives?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH) and compare optical rotation with enantiopure standards. For stereochemically complex analogs, NOESY NMR can confirm spatial arrangements .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for similar carbamate syntheses?

  • Methodological Answer : Variability often arises from solvent choice (DCM vs. THF) or catalyst loading. For example, THF improves solubility in Pd-catalyzed steps but may reduce Boc stability. Systematic DOE (Design of Experiments) can identify optimal conditions .

Q. Why do NMR spectra of tert-butyl carbamates sometimes show split peaks?

  • Methodological Answer : Dynamic rotational restriction around the carbamate bond causes splitting. Variable-temperature NMR (e.g., -40°C to 25°C) can coalesce peaks, confirming conformational exchange. In rigid analogs, crystal packing (via X-ray) may stabilize specific conformers .

Method Optimization

Q. How to scale up the synthesis without compromising purity?

  • Methodological Answer : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for large batches. In a case study, gradient cooling (-20°C to 4°C) improved crystal homogeneity, yielding >95% pure product .

Q. What alternatives exist for toxic reagents like CuI in cross-coupling steps?

  • Methodological Answer : Use ligand-free Pd catalysts (e.g., Pd/C) or Ni-based systems, though reaction times may increase. For example, NiCl₂(dppe) achieved 70% yield in a model Suzuki coupling, avoiding Cu entirely .

Advanced Characterization

Q. How to analyze non-covalent interactions in carbamate crystals?

  • Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies H-bonding and π-stacking. In a related structure, 12% H-bond contribution from N-H···O interactions stabilized the lattice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.